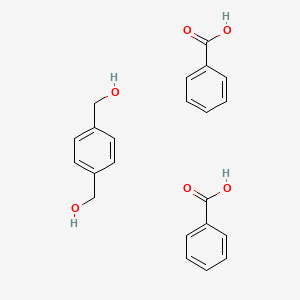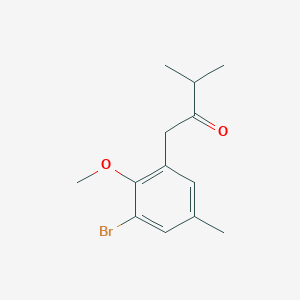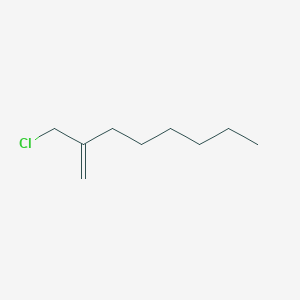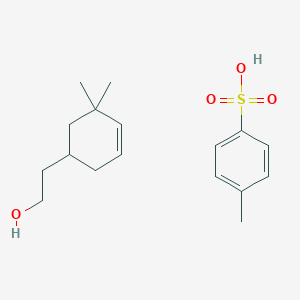
2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C17H26O4S and an average mass of 326.451 Da . This compound is known for its unique structure, which includes a cyclohexene ring and a sulfonic acid group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol with 4-methylbenzenesulfonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
- 3-Cyclohexene-1-ethanol, β,4-dimethyl-
Uniqueness
Compared to similar compounds, 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid stands out due to its unique combination of a cyclohexene ring and a sulfonic acid group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
106672-99-5 |
|---|---|
Fórmula molecular |
C17H26O4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(5,5-dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-10(2)6-3-4-9(8-10)5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,9,11H,4-5,7-8H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
JSBSCYFWIHXXRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(CC=C1)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
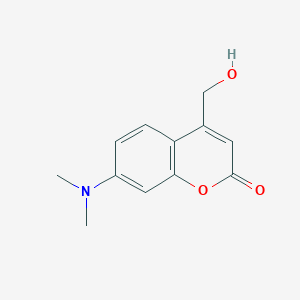
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
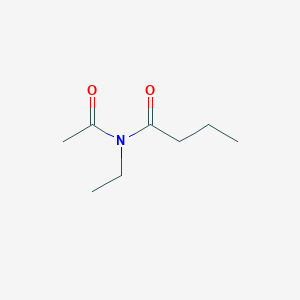
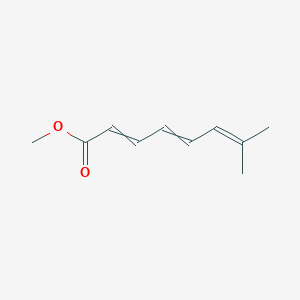

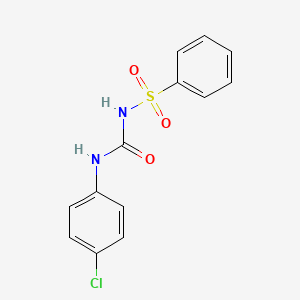
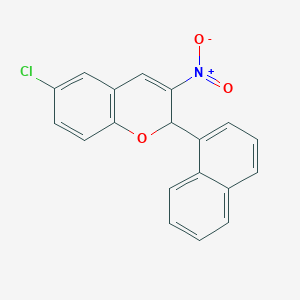
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
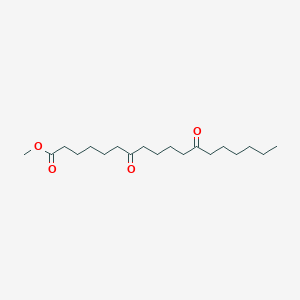
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
